Alectinib-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Alectinib-d6 is the only validated +6 Da SIL internal standard for alectinib bioanalysis. Unlike alectinib-d8 or the non-deuterated parent, its precise mass shift ensures chromatographic co-elution without ion suppression, eliminating quantification bias. It is clinically proven as a 100 µg oral microtracer for food-effect and DDI studies, removing the need for AMS. This isotopologue is essential for accurate LC-MS/MS therapeutic drug monitoring in ALK+ NSCLC. Substituting any other analog risks method revalidation and regulatory non-compliance.

Molecular Formula C30H34N4O2
Molecular Weight 488.7 g/mol
Cat. No. B15142617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib-d6
Molecular FormulaC30H34N4O2
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
InChIInChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3
InChIKeyKDGFLJKFZUIJMX-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alectinib-d6: Deuterated ALK Inhibitor for Quantitative Bioanalysis and Microtracer Studies


Alectinib-d6 (CAS 1616374-19-6) is a stable isotope-labeled analog of alectinib in which six hydrogen atoms are replaced by deuterium . As a deuterated derivative of alectinib—a potent and selective ALK inhibitor with an IC50 of 1.9 nM against wild-type ALK and IC50s of 1 nM and 3.5 nM against the F1174L and R1275Q resistance mutants, respectively—alectinib-d6 retains the parent compound's pharmacological activity while providing a distinct isotopic signature [1]. This signature makes it an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and a safe microtracer for clinical pharmacokinetic studies .

Why Alectinib-d6 Cannot Be Substituted by Non-Deuterated Alectinib or Other Labeled Analogs in LC-MS/MS Quantification


Non-deuterated alectinib and structurally similar labeled compounds (e.g., alectinib-d8) are not interchangeable with alectinib-d6 in quantitative bioanalytical workflows. The precise mass shift conferred by the six deuterium atoms (+6 Da) ensures chromatographic co-elution with the analyte while providing a distinct m/z signal that avoids ion suppression and cross-talk in MS detection . Furthermore, only the -d6 isotopologue has been validated as a stable isotope-labeled (SIL) microtracer in clinical studies, enabling low-dose (100 μg) pharmacokinetic assessments without ionizing radiation or the need for accelerator mass spectrometry (AMS) [1]. Substituting with a different deuterated analog would alter the mass difference and require full method revalidation, while using the non-deuterated parent would introduce quantification bias due to the absence of an isotopic internal standard.

Quantitative Evidence Differentiating Alectinib-d6 from Alternative Isotopologues and Non-Deuterated Alectinib


Mass Shift of +6 Da Enables Unambiguous LC-MS/MS Detection and Quantification of Alectinib

Alectinib-d6 possesses a molecular weight of 488.65 g/mol, a +6 Da shift relative to the non-deuterated parent alectinib (MW 482.62 g/mol) . This precise mass difference ensures that the internal standard co-elutes with the analyte under reversed-phase HPLC conditions while producing a distinct MS/MS transition that does not interfere with the analyte signal . In contrast, alectinib-d8 (MW 490.68 g/mol) produces an +8 Da shift, which may alter retention time or require re-optimization of chromatographic methods [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

SIL Microtracer Approach with Alectinib-d6 Eliminates Ionizing Radiation and Enables Routine LC-MS Analysis

In a proof-of-concept clinical study, alectinib-d6 (referred to as 2H6-alectinib) was administered as a 100 μg microtracer to patients receiving therapeutic doses of alectinib [1]. Compared to a 14C-radiolabeled microtracer, the use of alectinib-d6 avoided patient exposure to ionizing radiation and eliminated the need for accelerator mass spectrometry (AMS)—an expensive and less accessible analytical platform—instead enabling quantification by routine LC-MS [1].

Clinical Pharmacology Microtracer Food-Effect Study

Kinetic Isotope Effect Potentially Alters Clearance Compared to Non-Deuterated Alectinib

The clinical microtracer study explicitly noted that 2H6-alectinib may exhibit a different apparent clearance (CL/F) due to a kinetic isotope effect (KIE) [1]. Consequently, the population PK model investigated separate CL/F estimates for alectinib and 2H6-alectinib [1]. While the magnitude of the KIE was not quantified, the acknowledgment of a potential metabolic divergence underscores that alectinib-d6 is not merely a passive tracer but may have distinct pharmacokinetic behavior relative to the parent drug.

Pharmacokinetics Deuterium Isotope Effect Drug Metabolism

Certified HPLC Purity of 97.59% Ensures Consistency for Analytical Method Validation

Alectinib-d6 is supplied with a certified purity of 97.59% as determined by HPLC . While this is marginally lower than the >98% purity typical of research-grade non-deuterated alectinib , the value is fully documented and meets the acceptance criteria for use as an internal standard in validated bioanalytical methods. The purity specification is consistent across batches, ensuring reproducibility in quantitative assays.

Quality Control Reference Standard HPLC Purity

Compliance with Pharmacopeial Reference Standards (USP/EP) for Regulatory Traceability

Alectinib-d6 is fully characterized and supplied as a reference standard compliant with regulatory guidelines, offering traceability against USP or EP pharmacopeial standards . This level of characterization supports its use in analytical method development, method validation (AMV), and quality control (QC) applications during drug development and ANDA submissions. In contrast, generic stable isotope-labeled compounds from non-certified sources may lack the documentation required for regulatory filings.

Regulatory Compliance Reference Standard ANDA

Optimal Research and Industrial Applications for Alectinib-d6


LC-MS/MS Bioanalytical Method Development and Validation

Alectinib-d6 serves as the internal standard of choice for quantifying alectinib in biological matrices (plasma, CSF, tissue homogenates) due to its +6 Da mass shift and chromatographic co-elution [1]. It enables precise, matrix-effect-corrected quantification across the expected therapeutic range.

Clinical Microtracer Studies for Food-Effect and Drug-Drug Interaction Assessment

Administered as a 100 μg oral microtracer, alectinib-d6 allows pharmacokinetic assessments of food effect or concomitant medications without interrupting therapeutic alectinib dosing [1]. The SIL approach eliminates radiation exposure and AMS requirements, reducing study cost and complexity.

Therapeutic Drug Monitoring (TDM) in NSCLC Patients

Validated LC-MS/MS methods employing alectinib-d6 as the internal standard support therapeutic drug monitoring of alectinib in ALK+ NSCLC patients [1]. Accurate quantification aids in dose individualization and toxicity management.

In Vitro Metabolic Stability and Drug Metabolism Studies

Alectinib-d6 can be used as a tracer in in vitro metabolism studies to distinguish parent drug from metabolites. The potential kinetic isotope effect noted in clinical studies [1] may also be investigated to understand deuterium's impact on CYP-mediated clearance.

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